1-Chloro-1-(2-iodo-3-methoxyphenyl)propan-2-one
Description
1-Chloro-1-(2-iodo-3-methoxyphenyl)propan-2-one is a halogenated aromatic ketone featuring a propan-2-one backbone substituted with chlorine at the α-carbon and a 2-iodo-3-methoxyphenyl group at the adjacent position. This compound belongs to a class of hydrazonoyl chlorides, which are critical intermediates in synthesizing heterocyclic compounds such as pyrazoles and thiosemicarbazones . The iodine atom at the ortho position and the methoxy group at the meta position on the phenyl ring introduce steric bulk and electronic effects that differentiate it from simpler analogs. Its synthesis typically involves diazonium salt reactions with α-chlorinated ketones, a method validated in related structures .
Properties
Molecular Formula |
C10H10ClIO2 |
|---|---|
Molecular Weight |
324.54 g/mol |
IUPAC Name |
1-chloro-1-(2-iodo-3-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H10ClIO2/c1-6(13)9(11)7-4-3-5-8(14-2)10(7)12/h3-5,9H,1-2H3 |
InChI Key |
SFBCWVZAFGSVPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)OC)I)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-iodo-3-methoxyphenyl)propan-2-one typically involves the halogenation of a suitable precursor. One common method is the Friedel-Crafts acylation reaction, where a chloroacetyl chloride reacts with 2-iodo-3-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-iodo-3-methoxyphenyl)propan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the halogen atoms under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution: Formation of amides, thioethers, or other substituted derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary alcohols.
Scientific Research Applications
1-Chloro-1-(2-iodo-3-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions due to its reactive halogen groups.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-iodo-3-methoxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s halogen groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methoxy group may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Substituent Effects
The table below compares structural features and substituent impacts of 1-Chloro-1-(2-iodo-3-methoxyphenyl)propan-2-one with analogous compounds:
Key Observations :
- Iodine vs.
- Methoxy Position : The 3-OCH₃ group in the target compound creates distinct electronic effects compared to para-substituted methoxy groups, influencing resonance stabilization and hydrogen-bonding capabilities .
Physical and Chemical Properties
- Hydrogen Bonding : Unlike 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one, which forms N–H⋯O hydrogen-bonded chains , the iodine substituent may weaken hydrogen bonding due to reduced electronegativity but enhance van der Waals interactions in crystal packing.
- Solubility : The iodo group’s hydrophobicity likely reduces aqueous solubility compared to methoxy or chloromethyl derivatives .
Biological Activity
1-Chloro-1-(2-iodo-3-methoxyphenyl)propan-2-one is a synthetic organic compound that has garnered attention due to its potential biological activities. As a derivative of the chalcone class, it exhibits various pharmacological properties, including antiviral, antibacterial, and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro group, an iodo group, and a methoxy group attached to a phenyl ring, which contribute to its reactivity and biological interactions.
Antiviral Activity
Recent studies have highlighted the antiviral potential of chalcone derivatives, including this compound. Research indicates that chalcones can inhibit the main protease (Mpro) of SARS-CoV-2, which is crucial for viral replication. The compound's structural features may enhance its affinity for this target enzyme, making it a candidate for further antiviral drug development .
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against several bacterial strains. In vitro studies have shown that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Bacillus subtilis | 4 |
| Pseudomonas aeruginosa | 32 |
This table illustrates the effectiveness of the compound against common pathogens, suggesting its potential utility in treating bacterial infections.
Anticancer Activity
In cancer research, compounds similar to this compound have shown promising results. For instance, studies on related chalcone derivatives have demonstrated cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The IC50 values for these compounds often fall in the nanomolar range, indicating potent activity .
Study on Antiviral Properties
A study published in September 2023 investigated the antiviral efficacy of several chalcone derivatives against SARS-CoV-2. The results indicated that compounds with similar structures to this compound inhibited viral proteases effectively, leading to reduced viral load in infected cells .
Study on Antibacterial Efficacy
In another research effort focusing on antimicrobial properties, researchers evaluated the effectiveness of various synthetic chalcones against resistant strains of bacteria. The findings revealed that this compound had comparable or superior antibacterial activity compared to traditional antibiotics like ciprofloxacin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
